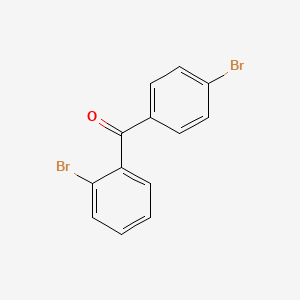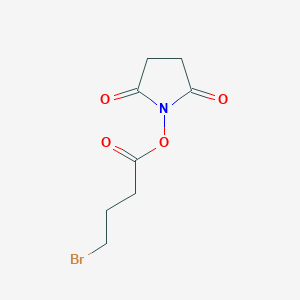
3-Acetyl-4-fluorobenzonitrile
Descripción general
Descripción
3-Acetyl-4-fluorobenzonitrile is an organic compound with the molecular formula C9H6FNO It is characterized by the presence of an acetyl group at the third position and a fluorine atom at the fourth position on a benzonitrile ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Acetyl-4-fluorobenzonitrile can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-fluorobenzonitrile with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction of the nitrile group can yield primary amines, while reduction of the acetyl group can produce alcohols.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed:
Oxidation: 3-Acetyl-4-fluorobenzoic acid.
Reduction: 3-Acetyl-4-fluorobenzylamine.
Substitution: 3-Acetyl-4-methoxybenzonitrile (if methoxide is used).
Aplicaciones Científicas De Investigación
Chemistry: 3-Acetyl-4-fluorobenzonitrile is used as an intermediate in the synthesis of various organic compounds
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials. Its incorporation into polymers and resins can enhance their thermal stability and mechanical properties.
Mecanismo De Acción
The mechanism by which 3-acetyl-4-fluorobenzonitrile exerts its effects depends on its specific application. In chemical reactions, the electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. In biological systems, the compound’s derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
4-Acetyl-3-fluorobenzonitrile: Similar structure but with different positioning of the acetyl and fluorine groups.
3-Fluorobenzonitrile: Lacks the acetyl group, affecting its reactivity and applications.
4-Fluorobenzonitrile: Lacks the acetyl group, used in different synthetic contexts.
Uniqueness: 3-Acetyl-4-fluorobenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
3-acetyl-4-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIXCXJIMRIJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














